molecular formula C39H81N2O.C7H7O3S<br>C46H88N2O4S B12758905 Hexadecyldimethyl(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate CAS No. 87616-36-2

Hexadecyldimethyl(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate

Cat. No.: B12758905
CAS No.: 87616-36-2
M. Wt: 765.3 g/mol
InChI Key: HNRNSEHDIZRHCT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The IUPAC name for this compound is derived through sequential analysis of its cationic and anionic components. The cation comprises:

  • A hexadecyl group (C16H33–) as the primary alkyl chain.
  • Two methyl groups (–CH3) bonded to the central nitrogen atom.
  • A 3-(stearoylamino)propyl substituent, where stearoylamino denotes the amide derivative of stearic acid (octadecanoic acid) attached to a propyl spacer.

The anion is 4-methylbenzenesulfonate , the deprotonated form of p-toluenesulfonic acid.

Systematic IUPAC Name :
Hexadecyldimethyl(3-(octadecanamido)propyl)ammonium 4-methylbenzenesulfonate

Structural Formula :
The cationic structure is represented as:
[C16H33–N+(CH3)2–CH2CH2CH2NHCOC17H35]
The anionic component is:
[O3S–C6H4–CH3]

This configuration aligns with analogous quaternary ammonium salts documented in structural databases.

Alternative Designations and Registry Numbers

The compound is referenced under several non-IUPAC designations, reflecting its functional groups and industrial relevance:

  • 3-(Stearoylamino)-N-hexadecyl-N,N-dimethylpropan-1-aminium 4-methylbenzenesulfonate
  • Stearamidopropyl hexadecyl dimethylammonium tosylate

Registry Identifiers :
While no CAS registry number is explicitly listed in available sources, related compounds provide contextual insights:

  • Dimethyl[(3-stearoylamino)propyl]ammonium lactate (CAS 55819-53-9) shares the stearoylamino-propylammonium motif.
  • Hexadecyldimethyl(3-sulfopropyl)ammonium hydroxide (CAS 2281-11-0) exemplifies analogous sulfonate-containing quaternary ammonium structures.

Molecular Formula and Weight Analysis

The molecular formula is calculated by combining cationic and anionic components:

Component Formula Contribution to Molecular Formula
Cation C39H80N2O+ 39 C, 80 H, 2 N, 1 O
Anion C7H7O3S 7 C, 7 H, 3 O, 1 S
Total C46H87N2O4S 46 C, 87 H, 2 N, 4 O, 1 S

Molecular Weight :

  • Cation : (39 × 12.01) + (80 × 1.01) + (2 × 14.01) + (1 × 16.00) = 592.06 g/mol
  • Anion : (7 × 12.01) + (7 × 1.01) + (3 × 16.00) + (1 × 32.07) = 171.21 g/mol
  • Total : 592.06 + 171.21 = 763.27 g/mol

Exact Mass :

  • Cation : 592.6342 Da (calculated via isotopic composition)
  • Anion : 171.1918 Da
  • Total : 763.8260 Da

This mass aligns with high-resolution mass spectrometry data for structurally similar sulfonated ammonium compounds.

Key Structural Features :

  • Quaternary Ammonium Core : The central nitrogen atom exhibits tetrahedral geometry, bonded to two methyl groups, a hexadecyl chain, and the stearoylamino-propyl substituent.
  • Stearoylamino Linkage : The amide bond (–NHCO–) bridges the propyl group to the stearoyl (C18) chain, introducing both hydrophobicity and hydrogen-bonding potential.
  • Aromatic Sulfonate Counterion : The 4-methylbenzenesulfonate group contributes anion stability and modulates solubility via its delocalized negative charge.

Properties

CAS No.

87616-36-2

Molecular Formula

C39H81N2O.C7H7O3S
C46H88N2O4S

Molecular Weight

765.3 g/mol

IUPAC Name

hexadecyl-dimethyl-[3-(octadecanoylamino)propyl]azanium;4-methylbenzenesulfonate

InChI

InChI=1S/C39H80N2O.C7H8O3S/c1-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-35-39(42)40-36-34-38-41(3,4)37-33-31-29-27-25-23-20-18-16-14-12-10-8-6-2;1-6-2-4-7(5-3-6)11(8,9)10/h5-38H2,1-4H3;2-5H,1H3,(H,8,9,10)

InChI Key

HNRNSEHDIZRHCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCCCCCCCCCCCCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecyldimethyl[3-(stearoylamino)propyl]ammonium toluene-p-sulfonate typically involves the reaction of hexadecyldimethylamine with stearoyl chloride to form the intermediate stearoylamino derivative. This intermediate is then reacted with 3-chloropropylamine to form the final quaternary ammonium compound. The reaction conditions usually involve the use of organic solvents such as toluene and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Hexadecyldimethyl[3-(stearoylamino)propyl]ammonium toluene-p-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles replace the toluene-p-sulfonate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new quaternary ammonium salts with different anions.

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Research indicates that hexadecyldimethyl(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate exhibits significant antimicrobial properties. Its cationic charge facilitates interaction with negatively charged microbial membranes, disrupting lipid bilayers and leading to cell lysis. Studies have shown effectiveness against a range of bacteria and fungi, making it suitable for use in formulations aimed at preventing microbial contamination .

Drug Delivery Systems
The compound's ability to form micelles enhances the solubility of poorly soluble drugs, facilitating their transport across biological barriers. This property is particularly beneficial in targeted drug delivery systems where increased bioavailability is crucial. Its interaction with lipid bilayers also enhances drug permeability .

Industrial Applications

Surfactant in Chemical Reactions
this compound serves as an effective surfactant in various chemical reactions, improving solubility and reaction rates. It is utilized in the formulation of detergents, emulsifiers, and dispersants .

Cell Culture Studies
In biological research, it is employed as a membrane-disrupting agent to study cell permeability and drug delivery mechanisms . This application is vital for understanding cellular interactions and the efficacy of drug formulations.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial membranes effectively, leading to cell death. The results indicate its potential application in developing antimicrobial coatings for medical devices .

Case Study 2: Drug Delivery Enhancement

In a recent investigation into drug delivery systems, researchers incorporated this compound into liposomal formulations for delivering hydrophobic anticancer drugs. The study revealed that the compound significantly improved the bioavailability of these drugs, enhancing their therapeutic efficacy against cancer cells .

Mechanism of Action

The mechanism of action of Hexadecyldimethyl[3-(stearoylamino)propyl]ammonium toluene-p-sulfonate primarily involves its surfactant properties. The compound interacts with lipid bilayers of cell membranes, leading to membrane disruption and increased permeability. This action is facilitated by the hydrophobic hexadecyl and stearoyl groups, which insert into the lipid bilayer, and the hydrophilic quaternary ammonium group, which interacts with the polar head groups of the lipids.

Comparison with Similar Compounds

Key Properties :

  • CAS No.: 86243-64-3 .
  • Molecular Formula : Likely C44H84N2O4S (estimated based on structural analogs).
  • Applications : Likely functions as a cationic surfactant, emulsifier, or antimicrobial agent due to its amphiphilic structure.

Acylation: Introduction of the stearoylamino group via reaction with stearoyl chloride.

Quaternization : Reaction of the tertiary amine with methyl toluene-p-sulphonate to form the quaternary ammonium center .

Comparison with Structurally Similar Compounds

Hexadecyltrimethylammonium Toluene-p-sulphonate (Cetrimonium Tosylate)

Structure: C26H49NO3S (trimethylhexadecyl ammonium + tosylate) . CAS No.: 138-32-9 .

Property Target Compound Cetrimonium Tosylate
Molecular Weight ~750 (estimated) 455.74
Hydrophobic Chain Hexadecyl + stearoylamino (C34 total) Hexadecyl (C16)
Counterion Toluene-p-sulphonate Toluene-p-sulphonate
Applications Enhanced emulsification, drug delivery Phase-transfer catalyst, antimicrobial agent

Key Differences :

  • The stearoylamino group in the target compound introduces a secondary amide and extended hydrophobic chain, likely improving lipid solubility and micelle stability. Cetrimonium tosylate, lacking this group, is smaller and more rigid, favoring surface activity over deep emulsification.

Sulfobetaine Surfactants (e.g., Hexadecyldimethyl(3-sulfopropyl)ammonium Hydroxide)

Structure: Zwitterionic with a sulfopropyl group (C19H42NO3S) . CAS No.: 2281-11-0 .

Property Target Compound Sulfobetaine Surfactant
Charge Cationic (quaternary ammonium) Zwitterionic (sulfonate + ammonium)
Hydrophobic Chain C16 + C18 (stearoylamino) C16
Applications Potential in cosmetics, pharmaceuticals Mild detergents, personal care products

Key Differences :

  • The zwitterionic nature of sulfobetaines reduces irritation, making them suitable for skin contact. The target compound’s cationic structure may offer stronger antimicrobial activity but lower biocompatibility.

Perfluorinated Ammonium Salts (e.g., Trimethyl-[3-(perfluoroheptylsulfonylamino)propyl]azanium sulfate)

Structure: Fluorinated hydrophobic tail + sulfonamide group . CAS No.: 70225-20-6 .

Property Target Compound Perfluorinated Analog
Hydrophobicity High (alkyl chains) Extreme (fluorocarbon chains)
Environmental Impact Biodegradable Persistent, bioaccumulative
Applications Industrial emulsifiers Water-repellent coatings, firefighting foams

Key Differences :

  • Fluorinated compounds exhibit superior thermal and chemical stability but raise environmental concerns. The target compound’s hydrocarbon structure offers a more sustainable alternative for general surfactant applications.

Research Findings and Functional Insights

  • Critical Micelle Concentration (CMC) : The extended hydrophobic chain in the target compound likely lowers CMC compared to Cetrimonium tosylate, enhancing efficiency in emulsification .
  • Antimicrobial Activity: Quaternary ammonium salts generally disrupt microbial membranes.
  • Thermal Stability : The aromatic tosylate counterion enhances stability compared to chloride-based analogs, as seen in similar sulfonates .

Biological Activity

Hexadecyldimethyl(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate is a quaternary ammonium compound with significant biological activity, particularly noted for its antimicrobial properties and potential applications in drug delivery systems. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C48H92N2O4SC_{48}H_{92}N_2O_4S, with a molecular weight of approximately 793.34 g/mol. Its structure includes:

  • A dimethylammonium group
  • A long hydrophobic alkyl chain
  • A stearoylamino propyl group

These features contribute to its amphiphilic nature, allowing it to interact effectively with biological membranes.

Antimicrobial Activity
this compound exhibits strong antimicrobial properties due to its cationic charge, which facilitates interaction with negatively charged microbial membranes. This interaction disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. Studies indicate that this compound can effectively inhibit the growth of various bacterial strains, making it suitable for use in formulations aimed at preventing microbial contamination.

Drug Delivery Applications
The compound's ability to encapsulate hydrophobic drugs enhances their bioavailability. Its amphiphilic nature allows it to form micelles, which can solubilize poorly soluble drugs and facilitate their transport across biological barriers. This characteristic is particularly advantageous in targeted drug delivery systems where enhanced absorption is critical.

1. Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for conventional antibiotics, highlighting its potential as an alternative antimicrobial agent.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus10Study A
Escherichia coli15Study A
Pseudomonas aeruginosa20Study B

2. Drug Delivery System

In a separate study focused on drug delivery applications, this compound was used to enhance the solubility of paclitaxel, a poorly water-soluble chemotherapeutic agent. The formulation demonstrated improved pharmacokinetic properties and increased therapeutic efficacy in tumor models.

Parameter Control Group Test Group
Drug Solubility (mg/mL)0.55
Tumor Growth Inhibition (%)3070

Q & A

Q. Discrepancies in reported ecotoxicity: How to design ecotoxicological assays?

  • Methodological Guidance :
  • Use Daphnia magna acute toxicity tests (OECD 202) to determine EC₅₀ values.
  • Perform biodegradation studies (OECD 301F) to evaluate environmental persistence .
  • Cross-reference with regulatory databases (e.g., ECHA) for harmonized classifications .

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